Tributyl(3-isothiocyanatophenyl)stannane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

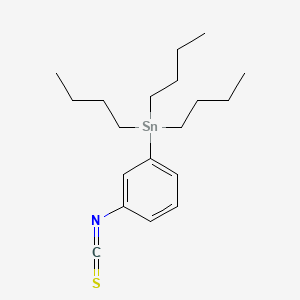

Tributyl(3-isothiocyanatophenyl)stannane is a chemical compound with the molecular formula C19H31NSSn . It is a member of the organotin compounds, which are known for their diverse range of applications in organic synthesis .

Molecular Structure Analysis

The molecular structure of Tributyl(3-isothiocyanatophenyl)stannane consists of a tin atom bonded to three butyl groups and a phenyl group which is further substituted with an isothiocyanate group . The exact 3D structure can be found in chemical databases .Chemical Reactions Analysis

Organotin compounds, such as Tributyl(3-isothiocyanatophenyl)stannane, are known to be good radical reducing agents . They can participate in various reactions like the Barton-McCombie reaction, Barton decarboxylation, dehalogenation, and intramolecular radical cyclization .Scientific Research Applications

Synthesis and Modification of Organic Compounds :

- Tributylstannane derivatives, such as tributyl(3,3,3-trifluoro-1-propynyl)stannane, have been used in the preparation of various heterocyclic compounds, demonstrating their utility in synthesizing complex organic molecules (Hanamoto, Hakoshima, & Egashira, 2004).

- The use of similar compounds like tributyl[(methoxymethoxy)methyl]stannane in organic synthesis highlights the role of tributylstannane derivatives in forming carbon-carbon bonds and introducing functional groups into organic molecules (Danheiser, Romines, Koyama, Gee, Johnson, & Medich, 2003).

Development of Polymer Materials :

- Studies involving polystyrene copolymers functionalized with tributylstannane side chains indicate the potential of tributylstannane derivatives in developing new polymer materials with specific properties, such as anion-recognition characteristics (Dalil, Biesemans, Willem, Angiolini, Salatelli, Caretti, Chaniotakis, & Perdikaki, 2002).

Catalysis in Chemical Reactions :

- Tributylstannane compounds have been explored for their catalytic properties in various chemical reactions. For example, the catalysis of stannane-mediated radical chain reactions by benzeneselenol, involving tributyltin hydride, demonstrates the potential of tributylstannane derivatives in synthetic chemistry (Crich, Grant, Krishnamurthy, & Patel, 2007).

Mechanism of Action

Target of Action

The primary target of 3-Tri-N-butylstannyl-phenylisothiocyanate is monoclonal antibodies . Monoclonal antibodies are laboratory-produced molecules engineered to serve as substitute antibodies that can restore, enhance, or mimic the immune system’s attack on cells.

Mode of Action

This compound is used potentially for the radioiodination of monoclonal antibodies . Radioiodination is a process where iodine isotopes are introduced into a substance, in this case, monoclonal antibodies. This process is often used in medical and biological research to trace the passage of a substance through a structure.

Safety and Hazards

Future Directions

properties

IUPAC Name |

tributyl-(3-isothiocyanatophenyl)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4NS.3C4H9.Sn/c9-6-8-7-4-2-1-3-5-7;3*1-3-4-2;/h1-2,4-5H;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRHSJMUFRQMFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)N=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NSSn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662213 |

Source

|

| Record name | Tributyl(3-isothiocyanatophenyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tributyl(3-isothiocyanatophenyl)stannane | |

CAS RN |

145190-98-3 |

Source

|

| Record name | Tributyl(3-isothiocyanatophenyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl N-[4-(pyren-1-yl)butanoyl]-L-phenylalaninate](/img/structure/B562120.png)

![4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt](/img/structure/B562127.png)

![[2S,3aR,6aR]-1-[(2(S)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester](/img/structure/B562134.png)

![(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester Hydrochloride Salt](/img/structure/B562139.png)